

Addressing incomplete curing in thick polymer sections

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-ethylbenzoylformate*

Cat. No.: *B1323773*

[Get Quote](#)

Technical Support Center: Thick Polymer Sections

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incomplete curing in thick polymer sections. Achieving a uniform, fully cured polymer network is critical for mechanical integrity, biocompatibility, and the overall performance of your materials. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common curing issues.

Troubleshooting Guide: Diagnosing & Solving Incomplete Curing

This section addresses specific problems in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Problem 1: The top surface of my photopolymer is cured, but the bottom remains liquid or tacky.

Immediate Assessment: This is a classic sign of insufficient cure depth, primarily caused by light being unable to penetrate the full thickness of the sample.

Underlying Mechanisms & Causality: The primary principle at play is the Beer-Lambert law, which states that the intensity of light decreases exponentially as it passes through a material. [1][2][3] In photopolymerization, this means the energy available to activate photoinitiators at the bottom of a thick sample is significantly lower than at the surface.[1][4] Several factors contribute to this light attenuation:

- **Absorption:** The photoinitiator, monomer/oligomer backbone, and any pigments or fillers absorb the curing light.[5]
- **Scattering:** Fillers and developing polymer networks can scatter light, further reducing its effective penetration.
- **Photoinitiator Depletion:** The photoinitiator concentration at the surface is consumed first, which can limit the availability of radicals for deeper sections.

Troubleshooting Protocol & Solutions:

- **Optimize the Light Source & Photoinitiator System:** The key is to match the photoinitiator's absorption spectrum with the light source's emission spectrum.[6][7]
 - **Action:** Select a photoinitiator with a strong absorption peak at a longer wavelength (e.g., in the UVA or visible light range, 385-405 nm).[8][9] Longer wavelengths penetrate more deeply into the resin than shorter UVC wavelengths.[5][6]
 - **Rationale:** Shorter wavelengths are absorbed very strongly at the surface, effectively blocking the light from reaching deeper layers.[5] Photoinitiators like acylphosphine oxides (TPO, BAPO) are excellent for deep curing because they absorb in the longer UVA range. [8][9]
- **Increase Light Irradiance (with caution):**
 - **Action:** Increase the power of your UV lamp. This provides more photons to penetrate the sample.
 - **Rationale:** A higher photon flux can help overcome the attenuation effect. However, excessive irradiance can lead to rapid surface curing, which builds stress and can even degrade the polymer.[10]

- Increase Exposure Time:
 - Action: Lengthen the duration of UV exposure.
 - Rationale: This allows more total energy (dose) to reach the deeper layers, giving the photoinitiator more time to generate the radicals needed for polymerization.
- Consider a Dual-Cure System:
 - Action: Switch to a formulation that combines photo-initiation with a secondary cure mechanism, such as thermal curing.[11]
 - Rationale: The initial light cure sets the shape and hardens the outer layers. A subsequent thermal post-cure can then complete the polymerization throughout the bulk of the material, where light could not reach.[12][13] This is highly effective for ensuring a uniform cure in very thick or opaque materials.[14]

Problem 2: My free-radical polymer has a tacky, uncured surface layer, even if the bulk is hard.

Immediate Assessment: This issue is almost always caused by oxygen inhibition.

Underlying Mechanisms & Causality: Molecular oxygen from the atmosphere dissolves into the liquid resin and acts as a potent inhibitor of free-radical polymerization.[10][15] It reacts with the initiating and propagating radicals, forming stable peroxy radicals.[16] These peroxy radicals are not reactive enough to continue the polymerization chain, effectively terminating the reaction and leaving behind an uncured, monomer-rich surface layer.[17][18] This is especially problematic at the air-resin interface where oxygen is abundant.[10]

Troubleshooting Protocol & Solutions:

- Physical Exclusion of Oxygen:
 - Action: Cure the sample in an inert atmosphere. Purge the cure chamber with nitrogen or argon for several minutes before and during UV exposure.[10]

- Rationale: This is the most direct and effective method. By displacing the oxygen, you prevent it from interfering with the radical polymerization process.[\[15\]](#)
- Chemical Mitigation Strategies:
 - Action (Formulation Adjustment):
 - Increase the photoinitiator concentration.
 - Use a Type II photoinitiator system (e.g., benzophenone) in combination with an amine synergist.
 - Incorporate oxygen scavengers like thiols into the formulation.[\[7\]](#)
 - Rationale:
 - A higher initiator concentration generates an overwhelming number of initial radicals, consuming the dissolved oxygen more quickly and allowing polymerization to proceed.[\[15\]](#)
 - Amine synergists in Type II systems can react with peroxy radicals to regenerate active radicals, helping to overcome the inhibition effect.[\[8\]](#)
 - Thiols readily react with oxygen, effectively removing it from the system.[\[16\]](#)
- Increase Light Irradiance:
 - Action: Use a high-intensity UV source.
 - Rationale: High irradiance generates radicals at a much faster rate than oxygen can diffuse into the sample, overpowering the inhibition effect.[\[10\]](#)
- Apply a Barrier Coating:
 - Action: Apply a thin, oxygen-impermeable layer (like a PVA film or even a simple glass slide) on top of the liquid resin before curing.

- Rationale: This physically blocks the diffusion of atmospheric oxygen into the critical surface layer during polymerization.

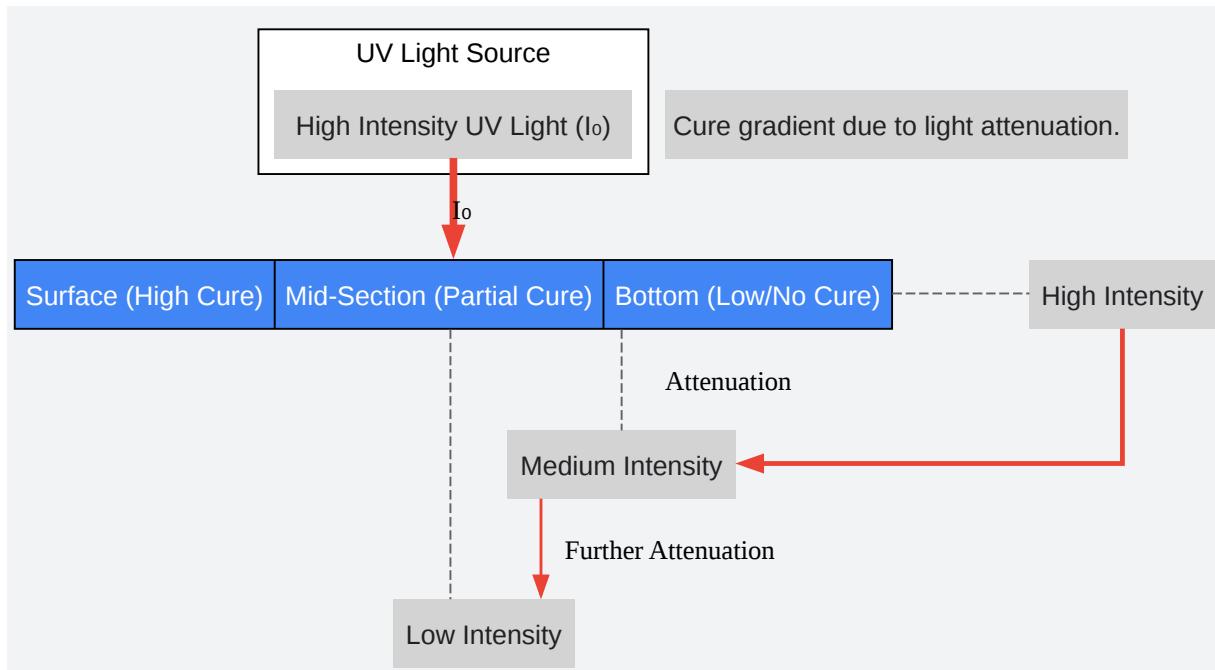
Problem 3: My thick thermoset part shows soft spots, warpage, or lower-than-expected hardness after curing.

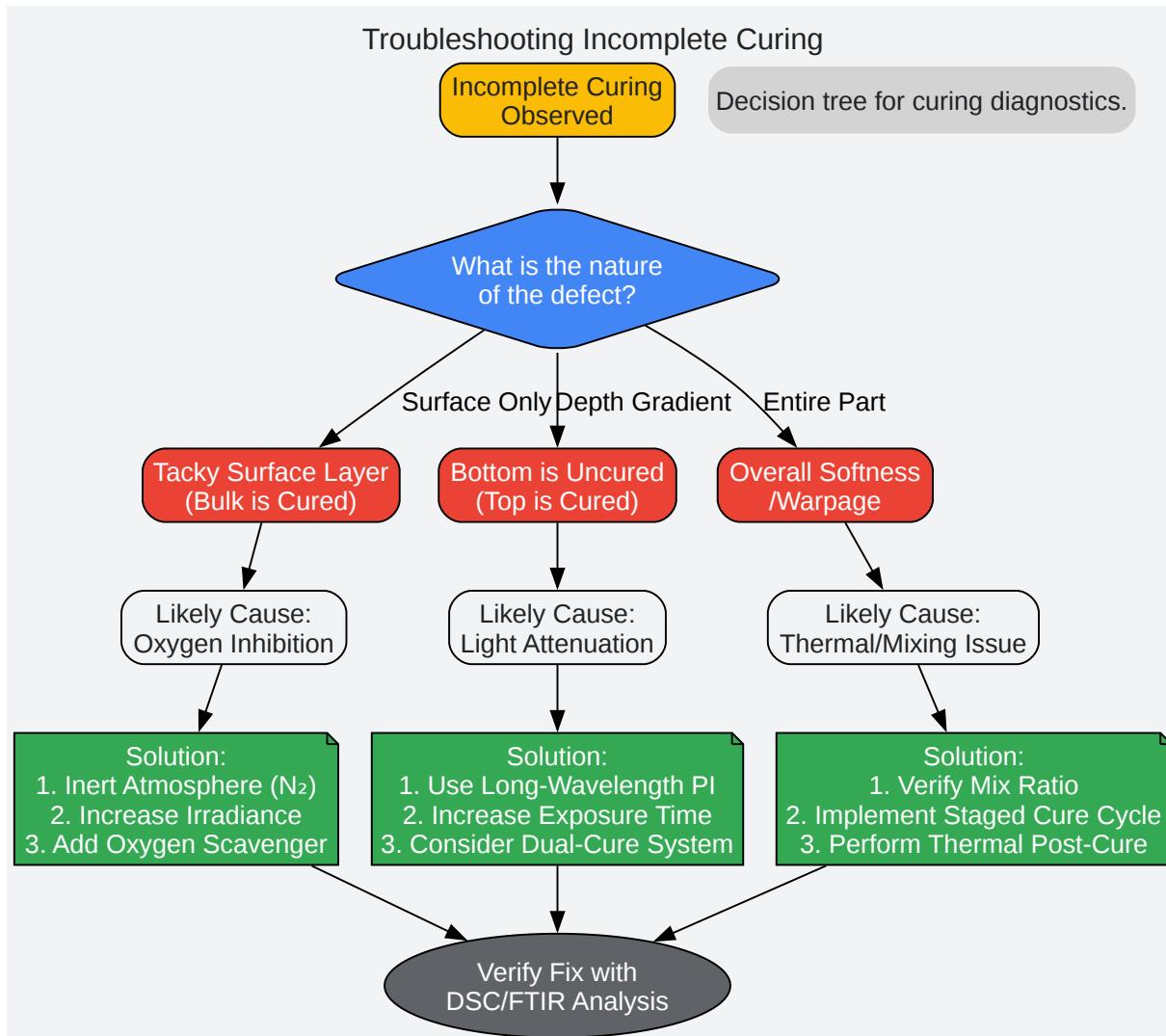
Immediate Assessment: This points to incomplete cross-linking throughout the material, often due to thermal management issues or improper reaction stoichiometry.

Underlying Mechanisms & Causality: Thermoset curing is an exothermic process, meaning it releases heat.[19][20] In a thick section, this heat cannot dissipate easily, leading to a significant temperature gradient—the inside gets much hotter than the surface.[21][22]

- Uncontrolled Exotherm: If the internal temperature rises too high, it can cause resin degradation or create significant internal stresses as the part cools, leading to warpage and cracks.[21][23]
- Insufficient Heat: Conversely, if the curing temperature is too low or the time is too short, the polymer may not reach its full glass transition temperature (Tg), resulting in an incomplete cure and poor mechanical properties.[23][24] The reaction may stop once the material vitrifies (turns glassy) if the cure temperature is below the final Tg.[24]

Troubleshooting Protocol & Solutions:


- Develop a Staged Cure Cycle:
 - Action: Instead of a single high-temperature cure, use a multi-step profile. Start with a lower temperature "dwell" to initiate gelation, followed by a slow ramp to the final cure temperature.[21]
 - Rationale: The initial dwell allows the reaction to begin slowly and the viscosity to increase in a controlled manner.[25] This helps manage the exothermic heat release and reduces the risk of thermal spikes.[20]
- Verify Mixing Ratios and Homogeneity:


- Action: Ensure the resin and hardener/curing agent are measured precisely according to the manufacturer's specifications and mixed thoroughly until uniform.[23][26]
- Rationale: Off-ratio mixing is a common cause of incomplete curing.[26] An excess or deficit of the curing agent leaves unreacted components, resulting in a soft, under-cured material.
- Perform Thermal Post-Curing:
 - Action: After the initial cure, subject the part to a post-cure cycle at a temperature at or slightly above its target glass transition temperature (Tg).[23]
 - Rationale: Post-curing provides the thermal energy needed to complete the cross-linking reactions, especially for chains that were immobilized as the material vitrified. This ensures the highest possible degree of cure and maximizes mechanical properties.[24]
- Monitor the Degree of Cure:
 - Action: Use analytical techniques like Differential Scanning Calorimetry (DSC) to verify the cure state.
 - Rationale: A DSC scan on a cured sample can measure the residual heat of reaction. A fully cured sample will show no residual exotherm.[27] This provides quantitative proof of whether your cure cycle is sufficient.[19][28]

Data & Diagrams

Visualizing the Problem: Light Attenuation

The following diagram illustrates the Beer-Lambert Law's effect on light intensity as it penetrates a thick polymer section, leading to a cure gradient.

[Click to download full resolution via product page](#)

Caption: Decision tree for curing diagnostics.

Table 1: Photoinitiator Selection Guide for Deep Curing

Photoinitiator Type	Class	Absorption Range	Suitability for Thick Sections	Key Considerations
Acylphosphine Oxides (e.g., TPO)	Type I (Cleavage)	365-420 nm	Excellent	Highly efficient for deep, pigmented systems. Can cause yellowing. [8] [9]
Bisacylphosphine Oxides (e.g., BAPO/Irgacure 819)	Type I (Cleavage)	370-450 nm	Excellent	Broader absorption than TPO, very good for deep cure. [6] [8]
Alpha-Hydroxy Ketones (e.g., Irgacure 184)	Type I (Cleavage)	245-330 nm	Poor	Primarily for surface cure and clear coats; low yellowing. [6] [7]
Benzophenone / Amine Synergist	Type II (H-Abstraction)	~365 nm	Moderate	Good for surface cure, can help mitigate oxygen inhibition. [7] [8]

Experimental Protocol: Quantifying Degree of Cure with DSC

This protocol outlines the use of Differential Scanning Calorimetry (DSC) to determine if a thermoset polymer is fully cured. The principle is to measure the residual heat of reaction (exotherm) of a supposedly cured sample. [\[27\]](#) Objective: To quantify the degree of cure (DoC) by comparing the residual enthalpy of a cured sample to the total enthalpy of an uncured sample.

Materials & Equipment:

- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum DSC pans and lids
- Precision microbalance
- Uncured liquid resin mixture
- Cured polymer sample (cut from the thick section)

Methodology:

- Sample Preparation:
 - Uncured Reference: Accurately weigh 5-10 mg of the freshly mixed, uncured liquid resin into a tared aluminum DSC pan. Immediately seal the pan hermetically.
 - Cured Sample: Carefully cut a small piece (5-10 mg) from the core of your cured polymer section. Accurately weigh and seal it in a separate DSC pan. Prepare a third, empty sealed pan to use as a reference.
- DSC Analysis - Uncured Sample (Measuring Total Enthalpy, ΔH_{total}):
 - Place the uncured sample pan and the empty reference pan into the DSC cell.
 - Equilibrate the cell at a starting temperature well below the reaction onset (e.g., 25°C).
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250°C). [\[12\]](#) * Record the heat flow curve. Integrate the area of the exothermic peak to determine the total heat of reaction (ΔH_{total}) in J/g. [\[27\]](#)
- DSC Analysis - Cured Sample (Measuring Residual Enthalpy, $\Delta H_{residual}$):
 - Replace the uncured sample pan with the cured sample pan.
 - Run the exact same temperature program as in the previous step.
 - Record the heat flow curve. If the cure is incomplete, a smaller exothermic peak will be observed. Integrate the area of this peak to determine the residual heat of reaction

$(\Delta H_{\text{residual}})$. [27]4. Calculation of Degree of Cure (DoC):

- The degree of cure is calculated using the following formula: [29] $\text{DoC} (\%) = [(\Delta H_{\text{total}} - \Delta H_{\text{residual}}) / \Delta H_{\text{total}}] * 100$
- Interpretation: A DoC of 100% (or very close, e.g., >98%) indicates a complete cure, as $\Delta H_{\text{residual}}$ will be zero or negligible. [28] A lower value indicates an incomplete cure, and the cure cycle should be optimized (e.g., by increasing time or adding a post-cure step).

Frequently Asked Questions (FAQs)

Q1: Can I just add more photoinitiator to cure thicker sections? Adding more photoinitiator can help, but it's a balancing act. While it increases the number of initiating species, excessively high concentrations can lead to "surface over-curing," where a highly cross-linked top layer forms so quickly that it blocks light from reaching deeper, a phenomenon that can increase shrinkage stress. [30] It's often more effective to switch to a photoinitiator with a longer absorption wavelength. [9] Q2: What is the difference between a free-radical and a cationic photopolymerization system regarding thick cures? Free-radical systems (common with acrylates) are fast and versatile but are highly susceptible to oxygen inhibition. [10] Cationic systems (used with epoxies and vinyl ethers) are generally not inhibited by oxygen. This makes them an excellent choice for applications requiring tack-free surfaces without an inert atmosphere. However, they can be sensitive to moisture and are typically slower to cure.

Q3: How does temperature affect my photopolymerization process? Temperature plays a crucial role. Increasing the temperature generally lowers the resin's viscosity, which can improve monomer mobility and lead to a higher final conversion. [31] However, for photopolymers, the primary driver is light energy. For thermosets, temperature is the main driver of the reaction. [23] Managing the exothermic heat in thick sections is critical to prevent defects. [21] Q4: What is a "dual-cure" system and when should I use it? A dual-cure system combines two different curing mechanisms in one formulation, most commonly UV light and heat. [11] You should use it when you have complex geometries or very thick/opaque sections where light cannot penetrate fully. [13][14] The UV cure quickly sets the part's shape ("green strength"), and a subsequent thermal cure ensures full polymerization throughout the entire volume. [12] Q5: My part looks and feels cured. Why should I perform analytical testing like DSC? Surface hardness or a tack-free feel can be misleading. [23] A material can be vitrified (glassy and hard) but not fully cross-linked, meaning it hasn't reached its optimal mechanical or

thermal properties. [24] This can lead to failure under load or when exposed to elevated temperatures. DSC provides quantitative, unambiguous data on the degree of cure, ensuring your material meets its performance specifications. [27][28]

References

- Simič, R., Mandal, J., Spencer, N. D., & Heuberger, M. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. *Soft Matter*. Available at: [\[Link\]](#)
- Changhong Chemical. (n.d.). Guidelines for Selecting Photoinitiators in UV Coating Formulations. Changhong Chemical. Available at: [\[Link\]](#)
- Powerblanket. (2025). Optimizing Thermosetting Resin Curing for High-Performance Applications. Powerblanket. Available at: [\[Link\]](#)
- McNulty, J. (2022). Is It Done Yet? Comparison of Methods to Monitor Degree of UV Cure. *PolymersPaintColourJournal*. Available at: [\[Link\]](#)
- Guangdong Lencolo New Material Co., LTD. (2025). The Role of Photoinitiators in UV Curing. Lencolo. Available at: [\[Link\]](#)
- Simič, R., Mandal, J., & Spencer, N. D. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Semantic Scholar. Available at: [\[Link\]](#)
- Crivello, J. V. (n.d.). Methods to overcome oxygen inhibition in free radical photopolymerizations. ResearchGate. Available at: [\[Link\]](#)
- Wang, X., & Fan, X. (2014). Cure Monitoring of Epoxy Resin by Simultaneous DSC/FTIR. ResearchGate. Available at: [\[Link\]](#)
- Bagheri, A., & Jin, J. (2019). Resins for Frontal Photopolymerization: Combining Depth-Cure and Tunable Mechanical Properties. MDPI. Available at: [\[Link\]](#)
- RadTech International NA. (n.d.). Photoinitiator Selection. RadTech International NA - Guide to UV Measurement. Available at: [\[Link\]](#)

- IUV. (n.d.). Understanding Photoinitiator Selection for LED UV Curing in Flexo Inks. IUV. Available at: [\[Link\]](#)
- Longchang Chemical. (2022). Selection of photoinitiators in UV coating formulations. Longchang Chemical. Available at: [\[Link\]](#)
- Kennedy, M., et al. (2017). Mitigation and Control of the Overcuring Effect in Mask Projection Micro-Stereolithography. Arrow@TU Dublin. Available at: [\[Link\]](#)
- Hoyle, C. E. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech. Available at: [\[Link\]](#)
- Boyd, D. A. (n.d.). Oxygen Inhibition of Radical Polymerizations Investigated with the Rheometric Quartz Crystal Microbalance. University of Houston. Available at: [\[Link\]](#)
- El-Damanhoury, H. M., & El-Kassas, D. W. (2014). Polymerization of dual cured composites by different thickness. Semantic Scholar. Available at: [\[Link\]](#)
- Sauerbrunn, S., & Riesen, R. (2010). Thermosets: How to Avoid Incomplete Curing. American Laboratory. Available at: [\[Link\]](#)
- Pop-Ciutrla, I. S., et al. (2025). Influence of curing time and temperature on the mechanical properties of resins manufactured through stereolithography. ResearchGate. Available at: [\[Link\]](#)
- CKN Knowledge in Practice Centre. (2024). Degree of cure - A104. CKN Knowledge in Practice Centre. Available at: [\[Link\]](#)
- Kemet International. (n.d.). Thermosetting Resins Troubleshooting. Kemet International. Available at: [\[Link\]](#)
- 3Dresyns. (n.d.). Fundamentals of Stereolithography. 3Dresyns. Available at: [\[Link\]](#)
- Mook, G., et al. (2019). Comparison of Different Cure Monitoring Techniques. PMC - NIH. Available at: [\[Link\]](#)

- Hassen, A. A., & Vaidya, U. K. (2017). CURE CYCLE DEVELOPMENT AND QUALIFICATION FOR THICK-SECTION COMPOSITES. OSTI.gov. Available at: [\[Link\]](#)
- NPL Publications. (n.d.). CURE MONITORING TECHNIQUES FOR POLYMER COMPOSITES, ADHESIVES AND COATINGS. NPL Publications. Available at: [\[Link\]](#)
- CKN Knowledge in Practice Centre. (2021). Cure of thermosetting polymers - A162. CKN Knowledge in Practice Centre. Available at: [\[Link\]](#)
- Beris, A. N., & Gillespie, J. W. (2016). Curing Behavior of Thick-Sectioned RTM Composites. ResearchGate. Available at: [\[Link\]](#)
- Li, X., et al. (2025). Insight into the limitation of the Beer–Lambert law in stereolithography ceramic 3D printing: a study on irradiance parameters and slurry curing. ResearchGate. Available at: [\[Link\]](#)
- BMmold.com. (2023). Solving Common Epoxy Resin Curing Problems. BMmold.com. Available at: [\[Link\]](#)
- Muneer, R. M. (n.d.). Beer Lambert law. Al-Mustaqlab University College. Available at: [\[Link\]](#)
- Liqcreate. (n.d.). Resin 3D-printing: Ec, Dp, cure depth & more explained. Liqcreate. Available at: [\[Link\]](#)
- Zorzin, J., & Maier, M. (2015). Polymerization efficiency of two dual-cure cements through dental ceramics. PMC - NIH. Available at: [\[Link\]](#)
- Mezzogori, D., & Zucchelli, A. (2021). An Efficient Thermal Cure Profile for Thick Parts Made by Reactive Processing of Acrylic Thermoplastic Composites. Semantic Scholar. Available at: [\[Link\]](#)
- DeNivo, K. D., et al. (2020). Printing Resolution and Depth-Of-Cure Study For Stereolithography 3D Printing Resins. APS March Meeting 2020. Available at: [\[Link\]](#)
- Podgórski, M., et al. (2020). State of the Art in Dual-Curing Acrylate Systems. MDPI. Available at: [\[Link\]](#)

- Wikipedia. (n.d.). Beer–Lambert law. Wikipedia. Available at: [\[Link\]](#)
- Chemistry LibreTexts. (2023). The Beer-Lambert Law. Chemistry LibreTexts. Available at: [\[Link\]](#)
- Kabir, M. F., & Huda, D. (2023). A Mechanical Performance Study of Dual Cured Thermoset Resin Systems 3D-Printed with Continuous Carbon Fiber Reinforcement. MDPI. Available at: [\[Link\]](#)
- Al-Ahdal, K., et al. (2019). Different Depth-related Polymerization Kinetics of Dual-cure, Bulk-fill composites. PMC. Available at: [\[Link\]](#)
- Polymer Chemistry (RSC Publishing). (2023). Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights. Polymer Chemistry. Available at: [\[Link\]](#)
- DTIC. (2000). Cure Cycle Optimization in Polymer Composites. DTIC. Available at: [\[Link\]](#)
- MG Chemicals. (n.d.). The Fundamentals of Polymer Curing. MG Chemicals. Available at: [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights. ResearchGate. Available at: [\[Link\]](#)
- Cheah, C. M., et al. (1999). Curing characteristics of acrylic photopolymer used in stereolithography process. Rapid Prototyping Journal. Available at: [\[Link\]](#)
- Sonkaya, E., et al. (2022). How the Duration and Mode of Photopolymerization Affect the Mechanical Properties of a Dental Composite Resin. PubMed Central. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3dresyns.com [3dresyns.com]
- 5. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 6. changhongchemical.com [changhongchemical.com]
- 7. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 8. goodiuv.com [goodiuv.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. radtech.org [radtech.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Different Depth-related Polymerization Kinetics of Dual-cure, Bulk-fill composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymerization efficiency of two dual-cure cements through dental ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. osti.gov [osti.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. powerblanket.com [powerblanket.com]
- 24. americanlaboratory.com [americanlaboratory.com]
- 25. Cure of thermosetting polymers - A162 - CKN Knowledge in Practice Centre [compositeskn.org]

- 26. bmmold.com [bmmold.com]
- 27. Degree of cure - A104 - CKN Knowledge in Practice Centre [compositeskn.org]
- 28. uvebtech.com [uvebtech.com]
- 29. Comparison of Different Cure Monitoring Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 31. mgchemicals.com [mgchemicals.com]
- To cite this document: BenchChem. [Addressing incomplete curing in thick polymer sections]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323773#addressing-incomplete-curing-in-thick-polymer-sections]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com